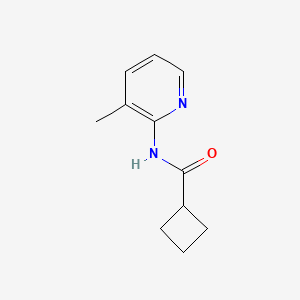
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, neuropathic pain, and epilepsy.
Wirkmechanismus
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide selectively blocks T-type calcium channels, which are involved in various physiological processes, including neuronal excitability, smooth muscle contraction, and hormone secretion. By blocking T-type calcium channels, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide reduces calcium influx into cells, which leads to a reduction in cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects. In hypertension, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide reduces blood pressure by decreasing vascular resistance and increasing blood flow. In neuropathic pain, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide reduces pain sensitivity by decreasing neuronal excitability and neurotransmitter release. In epilepsy, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide reduces seizure activity by decreasing neuronal excitability and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which allows for specific targeting of T-type calcium channels. It has been extensively studied in various disease models, which provides a wealth of information on its pharmacological properties. However, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide also has some limitations. Its low yield and high cost may limit its use in large-scale experiments. Its specificity for T-type calcium channels may also limit its use in experiments that involve other calcium channels.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylpyridin-2-yl)cyclobutanecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to understand the long-term effects of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide on the cardiovascular and nervous systems. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-methylpyridin-2-yl)cyclobutanecarboxamide may increase its use in research and clinical applications.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is a selective T-type calcium channel blocker that has potential therapeutic applications in various diseases. Its mechanism of action involves blocking T-type calcium channels, which leads to a reduction in cellular excitability and neurotransmitter release. N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(3-methylpyridin-2-yl)cyclobutanecarboxamide should focus on investigating its potential therapeutic applications in other diseases, understanding its long-term effects, and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. The yield of N-(3-methylpyridin-2-yl)cyclobutanecarboxamide is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce blood pressure by blocking T-type calcium channels in vascular smooth muscle cells. In neuropathic pain, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce pain sensitivity by blocking T-type calcium channels in sensory neurons. In epilepsy, N-(3-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce seizure activity by blocking T-type calcium channels in the brain.
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-3-7-12-10(8)13-11(14)9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYNHKVIYAYXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methylpyridin-2-yl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)
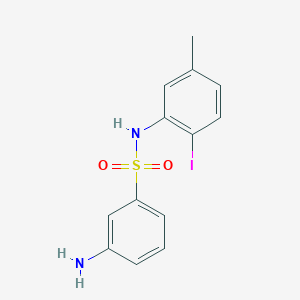
![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)
![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/no-structure.png)
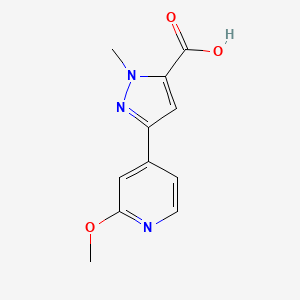
![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395570.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2395571.png)
![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2395574.png)
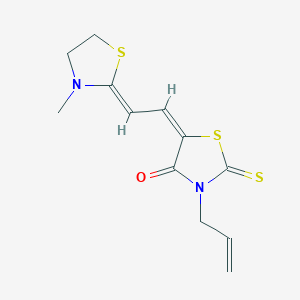
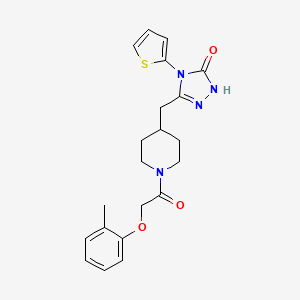
![7-Chloro-6-methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395577.png)
